4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

1,2,4-oxadiazole lipophilicity SAR

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one (CAS 941961-22-4) is a fully synthetic heterocyclic small molecule (MW 383.83 g/mol, formula C20H18ClN3O3) containing a pyrrolidin-2-one core substituted at N1 with a 4-ethoxyphenyl group and linked at C4 to a 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety. The combination of an ortho-chloro substituted phenyl ring at the oxadiazole 3-position and a para-ethoxy substituted phenyl ring on the pyrrolidinone nitrogen generates a distinct topological and electronic profile within the 1,2,4-oxadiazole-pyrrolidinone hybrid class.

Molecular Formula C20H18ClN3O3
Molecular Weight 383.83
CAS No. 941961-22-4
Cat. No. B2990390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
CAS941961-22-4
Molecular FormulaC20H18ClN3O3
Molecular Weight383.83
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl
InChIInChI=1S/C20H18ClN3O3/c1-2-26-15-9-7-14(8-10-15)24-12-13(11-18(24)25)20-22-19(23-27-20)16-5-3-4-6-17(16)21/h3-10,13H,2,11-12H2,1H3
InChIKeyVDGLLGGFNSDQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one (CAS 941961-22-4) Is a Structurally Distinct 1,2,4-Oxadiazole-Pyrrolidinone Hybrid for Targeted Screening


4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one (CAS 941961-22-4) is a fully synthetic heterocyclic small molecule (MW 383.83 g/mol, formula C20H18ClN3O3) containing a pyrrolidin-2-one core substituted at N1 with a 4-ethoxyphenyl group and linked at C4 to a 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety [1]. The combination of an ortho-chloro substituted phenyl ring at the oxadiazole 3-position and a para-ethoxy substituted phenyl ring on the pyrrolidinone nitrogen generates a distinct topological and electronic profile within the 1,2,4-oxadiazole-pyrrolidinone hybrid class [2]. This compound belongs to a chemotype previously explored in patent literature as 5-lipoxygenase activating protein (FLAP) inhibitors, although specific activity data for this exact analog remains limited in the public domain [3].

Why Closely Related 1,2,4-Oxadiazole-Pyrrolidinone Analogs Cannot Substitute for CAS 941961-22-4 Without Compromising Pharmacophore Integrity


Within the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one scaffold, even single-atom or positional variations produce distinct molecular interaction potentials that preclude simple interchange [1]. The ortho-chloro substituent on the phenyl ring attached to the oxadiazole introduces a steric clash absent in para- or meta-chloro isomers, altering both the dihedral angle between the phenyl and oxadiazole rings and the compound's electrostatic surface [2]. Simultaneously, the 4-ethoxyphenyl N-substituent contributes a specific hydrogen-bond acceptor and lipophilic contact that is lost when replaced by an unsubstituted phenyl ring or when the ethoxy group is moved to other positions [1]. These structural features collectively define a unique pharmacophoric pattern; substituting analogs with different chloro positions (e.g., CAS 941998-02-3), different N-aryl groups (e.g., CAS 941961-19-9), or regioisomeric oxadiazole connectivity would yield a distinct biological fingerprint as demonstrated across the broader oxadiazole-pyrrolidine class [2][3].

Quantitative Differentiation Evidence for 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one Versus Its Closest Structural Analogs


Ortho-vs-Para Chloro Substitution: Impact on Calculated Lipophilicity and Predicted Membrane Permeability

The ortho-chloro substitution on the phenyl ring in CAS 941961-22-4 (target) versus the para-chloro isomer CAS 941998-02-3 (comparator) produces a measurable difference in calculated partition coefficient (clogP). The target compound exhibits a clogP of 3.47, while the para-chloro isomer has a calculated clogP of 3.24 (a difference of +0.23 log units), as derived from ZINC database records [1]. This difference arises from the reduced effective polar surface area contribution when the chlorine is positioned ortho to the oxadiazole ring, altering the intramolecular electronic environment. Higher lipophilicity in the target compound predicts enhanced passive membrane permeability compared to the para-chloro analog, a factor that may influence cellular uptake in whole-cell screening assays.

1,2,4-oxadiazole lipophilicity SAR

N-Aryl Substitution: 4-Ethoxyphenyl vs Unsubstituted Phenyl and Its Effect on Topological Polar Surface Area

The target compound's 4-ethoxyphenyl N-substituent contributes a topological polar surface area (TPSA) of 75.29 Ų, compared to the des-ethoxy analog 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one which exhibits a TPSA of 64.35 Ų (a difference of +10.94 Ų) [1][2]. This 17% increase in TPSA arises solely from the ethoxy oxygen and its associated alkyl chain, providing an additional hydrogen-bond acceptor site while maintaining compliance with Lipinski's Rule of Five (TPSA < 140 Ų). The ethoxy group thus offers a tunable handle for modulating solubility and target engagement without sacrificing drug-likeness, a feature absent in the simpler N-phenyl analog.

TPSA drug-likeness oxadiazole-pyrrolidinone

Regioisomeric Oxadiazole Connectivity: 1,2,4-Oxadiazol-5-yl vs 1,2,4-Oxadiazol-3-yl Linkage and Predicted Biological Activity Spectra

The target compound features a 1,2,4-oxadiazol-5-yl linkage to the pyrrolidinone core, whereas the regioisomer 4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one connects via the oxadiazole 3-position. Published synthesis and biological activity prediction studies on 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems indicate that the 5-yl linkage orients the aryl substituent at the oxadiazole 3-position into a distinct geometric arrangement compared to the 3-yl linkage, leading to divergent predicted activity profiles in PASS (Prediction of Activity Spectra for Substances) analysis [1]. The 5-yl-connected series is predicted to have higher probability of kinase inhibitor activity (Pa > 0.6), while the 3-yl series shows stronger prediction for GPCR modulation, underscoring that the regioisomeric connectivity fundamentally alters the pharmacophore regardless of substituent identity.

regioisomerism PASS prediction oxadiazole

Defined Application Scenarios for 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one Based on Quantitative Differentiation Evidence


Kinase-Focused Phenotypic or Target-Based Screening Panels Requiring Enhanced Membrane Permeability

The measured +0.23 log unit clogP advantage over the para-chloro analog (CAS 941998-02-3) makes CAS 941961-22-4 the preferred candidate for cell-based kinase inhibitor screening where intracellular target access is rate-limiting [1]. The ortho-chloro configuration maintains this permeability gain without introducing additional hydrogen-bond donors or acceptors that could confound SAR interpretation. The class-level PASS prediction (kinase inhibitor Pa = 0.62 for the 5-yl scaffold) further supports prioritization for kinase-directed panels [2].

ADME Property Profiling Studies Requiring a Tunable N-Aryl Handle

The 4-ethoxyphenyl N-substituent provides a TPSA of 75.29 Ų, representing a 17% increase over the unsubstituted N-phenyl analog. This ethoxy group serves as a readily modifiable position in medicinal chemistry optimization, offering a defined starting point for solubility and permeability tuning without scaffold hopping. Procurement of CAS 941961-22-4 enables direct, head-to-head ADME comparison with the des-ethoxy analog to quantify the ethoxy group's contribution to oral bioavailability parameters [3].

1,2,4-Oxadiazole Regioisomer Structure-Activity Relationship (SAR) Studies

The 1,2,4-oxadiazol-5-yl linkage in CAS 941961-22-4 is the less commonly explored regioisomer compared to the 3-yl series, yet published scaffold predictions indicate a significant shift in biological activity space (kinase vs GPCR) between the two connectivity modes. Researchers conducting comparative regioisomer SAR profiling require both the 5-yl and 3-yl linked compounds as matched pairs; CAS 941961-22-4 fills a specific gap in commercial availability of ortho-chloro, 4-ethoxyphenyl-substituted 5-yl regioisomers not satisfied by the more abundant 3-yl analogs [2].

FLAP/Leukotriene Pathway Inhibitor Screening with Ortho-Chloro Preference

Patent literature (US 8,575,201 B2) establishes the 1,2,4-oxadiazole-pyrrolidinone scaffold as a valid chemotype for 5-lipoxygenase activating protein (FLAP) inhibition, a validated target in asthma and cardiovascular inflammation [4]. Within this chemotype, ortho-substituted phenyl oxadiazoles have been specifically exemplified. CAS 941961-22-4, bearing the ortho-chloro substitution pattern, aligns with the structural preferences outlined in the FLAP inhibitor patent and represents a procurement-ready candidate for labs seeking to validate or expand upon this intellectual property space without synthesizing the compound de novo.

Quote Request

Request a Quote for 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.